Cas no 51666-26-3 (Erythrartine)

Erythrartine 化学的及び物理的性質
名前と識別子
-
- Erythrartine
- (3α,11β)-3,15,16-Trimethoxy-1,2,6,7-tetradehydroerythrinan-11-ol
- W1125
- (2R,9R,13bS)-2,11,12-trimethoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinolin-9-ol
- NS00094138
- AKOS032962322
- (+)-Erythrartine; 11-Hydroxyerysotrine
- FS-9954
- 51666-26-3
- (+)-alpha-Hydroxyerysotrine
- 11-Hydroxyerysotrine
- (+)-α-Hydroxyerysotrine
- (+)-Erythrartine
- (+)-11beta-hydroxyerysotrine
- [ "" ]
-
- インチ: 1S/C19H23NO4/c1-22-13-5-4-12-6-7-20-11-16(21)14-8-17(23-2)18(24-3)9-15(14)19(12,20)10-13/h4-6,8-9,13,16,21H,7,10-11H2,1-3H3/t13-,16-,19-/m0/s1
- InChIKey: QWWCVLZNFFVFTR-AXHNFQJDSA-N
- ほほえんだ: O(C([H])([H])[H])[C@@]1([H])C([H])=C([H])C2=C([H])C([H])([H])N3C([H])([H])[C@@]([H])(C4=C([H])C(=C(C([H])=C4[C@@]32C1([H])[H])OC([H])([H])[H])OC([H])([H])[H])O[H]
計算された属性
- せいみつぶんしりょう: 329.16270821g/mol
- どういたいしつりょう: 329.16270821g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 24
- 回転可能化学結合数: 3
- 複雑さ: 548
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 51.2
- 疎水性パラメータ計算基準値(XlogP): 1
じっけんとくせい
- 色と性状: Powder
Erythrartine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3996-1 mg |
Erythrartine |
51666-26-3 | 1mg |
¥2275.00 | 2022-04-26 | ||
A2B Chem LLC | AG28315-1mg |
Erythrartine |
51666-26-3 | >97% | 1mg |
$423.00 | 2024-04-19 | |
TargetMol Chemicals | TN3996-1 ml * 10 mm |
Erythrartine |
51666-26-3 | 1 ml * 10 mm |
¥ 4140 | 2024-07-20 | ||
TargetMol Chemicals | TN3996-1 mL * 10 mM (in DMSO) |
Erythrartine |
51666-26-3 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4140 | 2023-09-15 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E82160-5mg |
(3α,11β)-3,15,16-Trimethoxy-1,2,6,7-tetradehydroerythrinan-11-ol |
51666-26-3 | ,HPLC≥98% | 5mg |
¥5760.0 | 2023-09-07 | |
TargetMol Chemicals | TN3996-5 mg |
Erythrartine |
51666-26-3 | 98% | 5mg |
¥ 4,040 | 2023-07-11 | |
TargetMol Chemicals | TN3996-5mg |
Erythrartine |
51666-26-3 | 5mg |
¥ 4040 | 2024-07-20 | ||
A2B Chem LLC | AG28315-5mg |
Erythrartine |
51666-26-3 | 97.5% | 5mg |
$719.00 | 2024-04-19 |
Erythrartine 関連文献
-
Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Shachi Mittal Analyst, 2019,144, 2635-2642
-
Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
-
Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Wei Chen Nanoscale, 2015,7, 6957-6990
Erythrartineに関する追加情報
Erythrartine (CAS No. 51666-26-3): A Comprehensive Overview of Its Chemical Properties and Emerging Applications
Erythrartine, chemically designated as Erythrartine (CAS No. 51666-26-3), is a naturally occurring beta-glucoside derivative of riboflavin (vitamin B2). This compound has garnered significant attention in the field of chemobiology due to its unique structural properties and potential therapeutic applications. With a molecular formula of C17H20O11 and a molecular weight of 396.36 g/mol, Erythrartine is characterized by its solubility in water and its stability under physiological conditions, making it an attractive candidate for various biomedical applications.
The chemical structure of Erythrartine (CAS No. 51666-26-3) features a riboflavin core linked to a glucose moiety via a β-glycosidic bond. This configuration imparts distinct pharmacokinetic and pharmacodynamic properties, which have been the focus of numerous research studies. The riboflavin moiety is well-known for its role in cellular metabolism and its ability to act as a cofactor for various enzymatic reactions. In contrast, the glucose unit contributes to the compound's solubility and interaction with biological membranes, enhancing its bioavailability.
Recent advancements in analytical chemistry have enabled more precise characterization of Erythrartine (CAS No. 51666-26-3). Techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) have been instrumental in elucidating its molecular structure and identifying potential degradation pathways. These studies have revealed that Erythrartine exhibits remarkable stability under various storage conditions, making it suitable for long-term pharmaceutical formulations.
The pharmacological profile of Erythrartine (CAS No. 51666-26-3) has been extensively investigated in recent years. Research indicates that this compound possesses antioxidant properties, which are attributed to its ability to scavenge reactive oxygen species (ROS) and protect cells from oxidative damage. This has led to explorations of Erythrartine as a potential therapeutic agent in conditions associated with oxidative stress, such as neurodegenerative diseases and cardiovascular disorders.
In addition to its antioxidant activity, Erythrartine (CAS No. 51666-26-3) has shown promise in modulating immune responses. Preclinical studies have demonstrated that Erythrartine can enhance the activity of natural killer (NK) cells and T lymphocytes, suggesting its potential use in immunomodulatory therapies. These findings are particularly intriguing given the increasing demand for immunotherapeutic strategies in the treatment of chronic inflammatory diseases and cancer.
The synthesis of Erythrartine (CAS No. 51666-26-3) has also been optimized to meet the demands of pharmaceutical applications. Researchers have developed efficient enzymatic glycosylation methods that allow for high-yield production of this compound without compromising its purity. Such advancements are crucial for scaling up production while maintaining the stringent quality standards required for medical use.
One of the most compelling aspects of Erythrartine (CAS No. 51666-26-3) is its potential role in drug delivery systems. Due to its water solubility and biocompatibility, Erythrartine has been explored as a carrier molecule for poorly soluble drugs. Studies have shown that it can enhance the bioavailability of hydrophobic compounds by forming inclusion complexes or micelles, thereby improving their therapeutic efficacy.
The safety profile of Erythrartine (CAS No. 51666-26-3) has been evaluated through extensive toxicological studies. These investigations have consistently shown that Erythrartine is well-tolerated at doses relevant to therapeutic use, with minimal adverse effects observed even at higher concentrations. This favorable safety profile makes it an attractive candidate for clinical translation.
The future prospects of Erythrartine (CAS No. 51666-26-3) are vast, with ongoing research focusing on expanding its therapeutic applications beyond traditional uses. Investigational studies are exploring its potential in treating metabolic disorders by modulating glucose homeostasis and enhancing insulin sensitivity. Furthermore, the compound's anti-inflammatory properties are being investigated as a possible treatment for autoimmune diseases.
In conclusion, Erythrartine (CAS No. 51666-26-3) represents a promising compound with diverse applications in chemobiology and pharmaceuticals. Its unique chemical properties, coupled with emerging research findings, position it as a valuable candidate for future therapeutic interventions across multiple disease areas.
51666-26-3 (Erythrartine) 関連製品
- 27740-43-8(Erysotrine)
- 87340-25-8(2H,4H-Indolo[7a,1-a][2]benzazepine,5,6,11,12-tetrahydro-8,9,12-trimethoxy-, (10bS,12S)- (9CI))
- 2229328-30-5(3-3-(methoxymethyl)furan-2-ylpropane-1-thiol)
- 946281-83-0(7-methoxy-N-5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl-1-benzofuran-2-carboxamide)
- 1261720-82-4(2,5-Bis(2-(trifluoromethoxy)phenyl)nicotinaldehyde)
- 1821028-98-1(6-Chloro-1,2-dihydrospiro[3,1-benzoxazine-4,3'-pyrrolidine]-2-one)
- 114221-05-5(methyl (2S)-2-[(2R)-2-{[(benzyloxy)carbonyl]amino}-2-phenylacetamido]-3-methylbutanoate)
- 2092529-56-9(2-((6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)oxy)acetic acid)
- 1311313-64-0(2-(2-methoxyethyl)aminoacetic acid hydrochloride)
- 478248-52-1(2-Chloro-N-(9-oxo-9H-thioxanthen-2-yl)benzamide)
